

morpholine salicylate as a reference standard in pharmaceutical analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholine salicylate*

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Morpholine Salicylate: A Reference Standard for Pharmaceutical Analysis

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of **morpholine salicylate** as a reference standard in pharmaceutical analysis. **Morpholine salicylate**, a salt formed from morpholine and salicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID)[1][2]. As a reference standard, it is crucial for the accurate quantification and quality control of pharmaceutical formulations containing this active ingredient. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

Morpholine salicylate combines the analgesic and anti-inflammatory properties of salicylic acid with morpholine. Accurate determination of **morpholine salicylate** in pharmaceutical products is essential to ensure safety and efficacy. A well-characterized reference standard is

fundamental for method validation, calibration, and routine quality control testing. This document serves as a comprehensive guide for analysts in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of **morpholine salicylate** is presented in Table 1.

Table 1: Physicochemical Properties of **Morpholine Salicylate**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₅ NO ₄ | [1][3] |
| Molar Mass | 225.24 g/mol | [1][3] |
| CAS Number | 147-90-0 | [3] |
| Appearance | White crystalline solid | |
| IUPAC Name | 2-hydroxybenzoic acid;morpholine | [3] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Salicylate Moiety

This method is adapted from established HPLC methods for salicylate analysis and is suitable for the quantification of the salicylate portion of **morpholine salicylate**[4].

3.1.1. Instrumentation and Conditions

A typical HPLC system equipped with a UV detector is used.

Table 2: HPLC Instrumentation and Operating Conditions

| Parameter | Condition |
|----------------------|--|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water:Acetic Acid (60:40:1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 230 nm or 270 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Propyl 4-hydroxybenzoate[4] |

3.1.2. Reagent and Standard Preparation

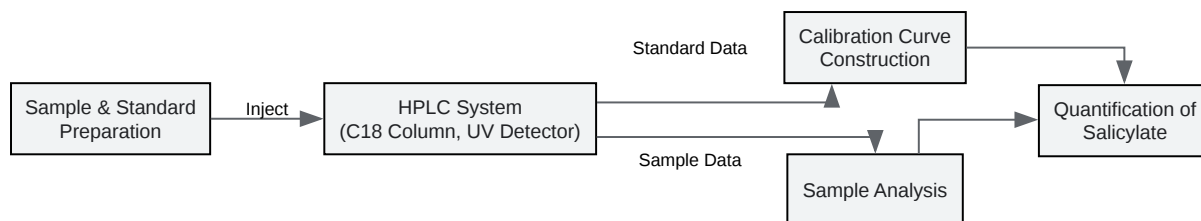
- Mobile Phase: Prepare the mobile phase by mixing methanol, water, and glacial acetic acid in the specified ratio. Filter and degas before use.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of **morpholine salicylate** reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-100 µg/mL of salicylate).
- Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation containing **morpholine salicylate** in the mobile phase. Dilute as necessary to fall within the calibration range.

3.1.3. Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solutions.

- Quantify the salicylate content in the samples using the calibration curve.

Workflow for HPLC Analysis of Salicylate Moiety



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Caption: Workflow for the quantification of the salicylate moiety in **morpholine salicylate** using HPLC.

UV-Visible Spectrophotometry for Salicylate Moiety

This method provides a simpler and faster, though less specific, approach for the quantification of the salicylate moiety based on the formation of a colored complex[5][6]. The salicylate component is the primary chromophore in the UV-Vis range[1].

3.2.1. Instrumentation

A UV-Visible spectrophotometer with 1 cm quartz cuvettes is required.

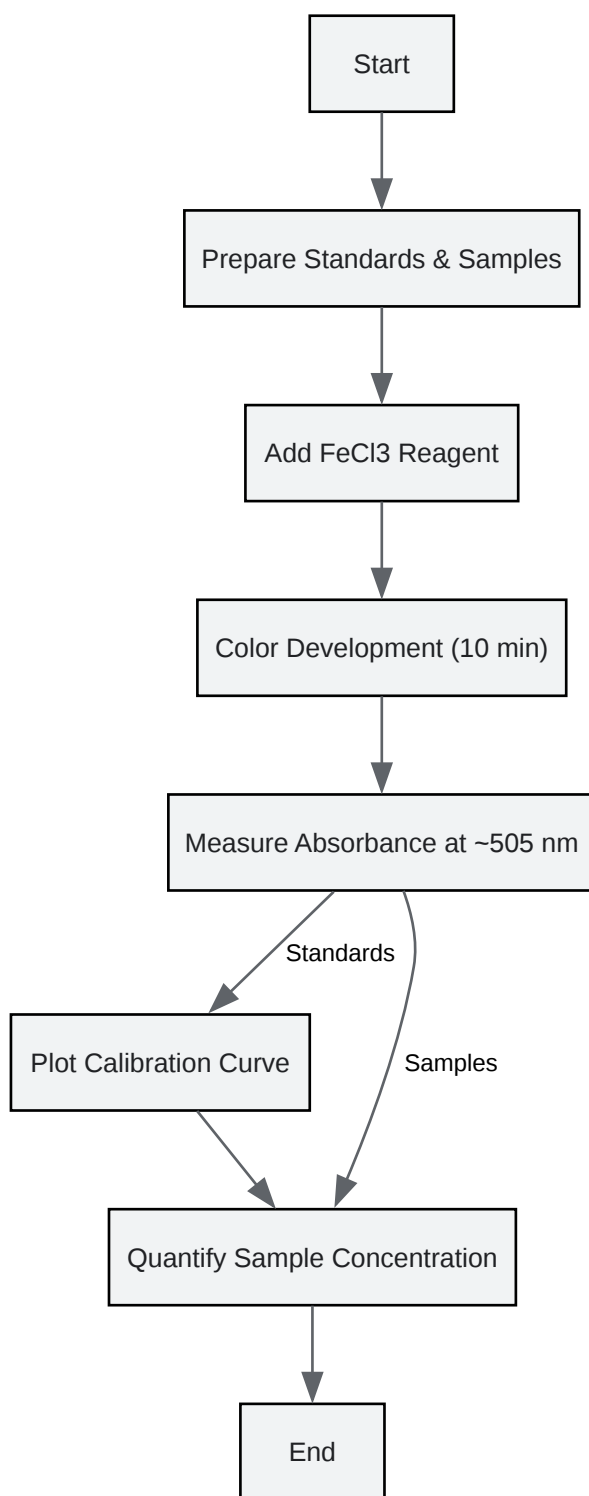
3.2.2. Reagent and Standard Preparation

- Reagent: 1% (w/v) Ferric Chloride (FeCl_3) solution in 0.1 N HCl[6].
- Standard Solution: Prepare a stock solution of **morpholine salicylate** reference standard in distilled water. From this, prepare working standards in the range of 10-90 $\mu\text{g/mL}$ of salicylate[6].
- Sample Solution: Prepare sample solutions of the pharmaceutical formulation in distilled water to achieve a concentration within the calibration range.

3.2.3. Analytical Procedure

- To a series of volumetric flasks, add aliquots of the standard solutions.
- To each flask, add 1 mL of the 1% Ferric Chloride reagent and dilute to volume with distilled water.
- Allow the color to develop for 10 minutes.
- Measure the absorbance at the wavelength of maximum absorption (λ_{max}), which is approximately 505 nm[6].
- Prepare a calibration curve by plotting absorbance versus concentration.
- Treat the sample solutions in the same manner and measure their absorbance.
- Determine the concentration of salicylate in the samples from the calibration curve.

Logical Flow for UV-Vis Spectrophotometric Analysis



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Caption: Logical flow for the determination of the salicylate moiety via UV-Vis spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine Moiety

This method is suitable for the determination of the morpholine moiety. A derivatization step is typically required to improve the volatility and chromatographic behavior of morpholine[7].

3.3.1. Instrumentation and Conditions

A GC-MS system is used for this analysis.

Table 3: GC-MS Instrumentation and Operating Conditions

| Parameter | Condition |
|--------------------------|--|
| GC Column | Capillary column suitable for amine analysis (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | m/z 30-300 |

3.3.2. Reagent and Standard Preparation

- Derivatization Reagent: Sodium nitrite (NaNO_2) and Hydrochloric acid (HCl) to form N-nitrosomorpholine[7].
- Extraction Solvent: Dichloromethane[7].
- Standard Solution: Prepare a stock solution of **morpholine salicylate** reference standard in water. Create a series of working standards covering a range of 10-500 $\mu\text{g/L}$ of morpholine[7].

- Sample Solution: Dissolve the pharmaceutical formulation in water to obtain a concentration within the calibration range.

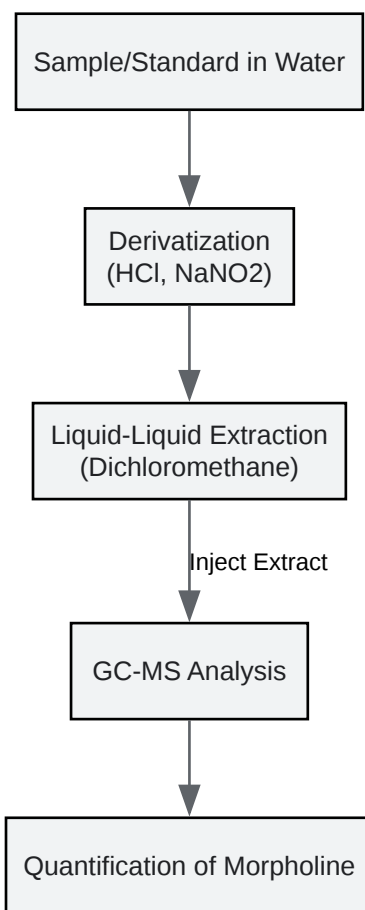
3.3.3. Derivatization and Extraction Procedure

- To a known volume of standard or sample solution, add HCl to acidify the solution.
- Add an excess of sodium nitrite solution.
- Allow the derivatization reaction to proceed at room temperature.
- Extract the resulting N-nitrosomorpholine into dichloromethane.
- Dry the organic extract over anhydrous sodium sulfate.

3.3.4. Analytical Procedure

- Inject an aliquot of the extracted and dried standard/sample into the GC-MS system.
- Monitor the characteristic ions of N-nitrosomorpholine for quantification.
- Construct a calibration curve by plotting the peak area of the target ion against the concentration of the morpholine standards.
- Quantify the morpholine content in the samples using the calibration curve.

Workflow for GC-MS Analysis of Morpholine Moiety



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Caption: Experimental workflow for the GC-MS analysis of the morpholine moiety following derivatization.

Data Presentation

The quantitative data from the analytical methods should be summarized for clarity and comparison.

Table 4: Representative HPLC Method Validation Parameters for Salicylate

| Parameter | Result |
|---|------------------------------|
| Linearity Range (µg/mL) | 3.94–119.10[4] |
| Correlation Coefficient (r ²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | Dependent on instrumentation |
| Limit of Quantification (LOQ) | Dependent on instrumentation |

Table 5: Representative GC-MS Method Validation Parameters for Morpholine

| Parameter | Result |
|---|-----------------|
| Linearity Range (µg/L) | 10–500[7] |
| Correlation Coefficient (r ²) | > 0.999[7] |
| Limit of Detection (LOD) (µg/L) | 7.3[7] |
| Limit of Quantification (LOQ) (µg/L) | 24.4[7] |
| Recovery (%) | 94.3 - 109.0[7] |
| Intraday Repeatability (RSD%) | 2.0 - 4.4[7] |
| Interday Reproducibility (RSD%) | 3.3 - 7.0[7] |

Conclusion

Morpholine salicylate serves as a critical reference standard for the quality control of pharmaceutical products. The HPLC and UV-Vis spectrophotometry methods are effective for quantifying the salicylate moiety, while GC-MS is suitable for the morpholine moiety after derivatization. The protocols and data presented herein provide a solid foundation for the implementation of these analytical techniques in a regulated laboratory environment. Proper validation of these methods is essential to ensure accurate and reliable results.

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- To cite this document: BenchChem. [morpholine salicylate as a reference standard in pharmaceutical analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095045#morpholine-salicylate-as-a-reference-standard-in-pharmaceutical-analysis]

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